molecular formula C20H22F2N2O B5891541 N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5891541
M. Wt: 344.4 g/mol
InChI Key: RNIVADFLDFJELU-UHFFFAOYSA-N
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Description

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with two 4-fluorophenylmethyl groups and a carboxamide group, making it a versatile building block in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 4-fluorobenzyl chloride under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The resulting intermediate is then reacted with a carboxamide derivative to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets, modulating their activity and resulting in various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bis(4-fluorophenyl)methyl piperazine: Shares a similar structure but with a piperazine ring instead of a piperidine ring.

    4,4’-Difluorobenzhydrylpiperazine: Another related compound with similar fluorinated phenyl groups.

Uniqueness

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,1-bis[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c21-18-5-1-15(2-6-18)13-23-20(25)17-9-11-24(12-10-17)14-16-3-7-19(22)8-4-16/h1-8,17H,9-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIVADFLDFJELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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